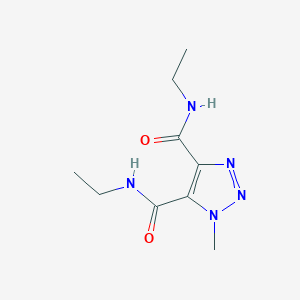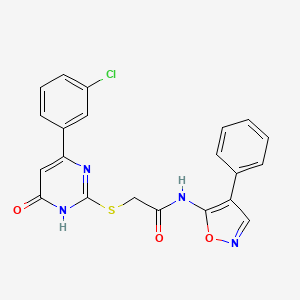
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate, also known as DDBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a substrate for enzyme-catalyzed reactions. DDBS is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is not fully understood. However, it is believed that 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate acts as a sulfonate ester that can undergo hydrolysis to release the sulfonate group. The released sulfonate group can then react with other compounds to form sulfonamide or sulfonic acid derivatives.
Biochemical and Physiological Effects:
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of arylsulfatase, an enzyme that catalyzes the hydrolysis of sulfated compounds. 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has also been shown to inhibit the activity of sulfotransferases, enzymes that catalyze the transfer of a sulfonate group to a substrate.
Advantages and Limitations for Lab Experiments
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has several advantages for lab experiments. It is a stable and easily handled compound that is readily available. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has some limitations for lab experiments. It has a low solubility in some solvents, which can limit its use in certain reactions. Additionally, 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can be toxic and should be handled with care.
Future Directions
There are several future directions for the use of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate in scientific research. One potential direction is the development of new synthetic routes for the preparation of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate and its derivatives. Another potential direction is the investigation of the mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate and its derivatives. Additionally, 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate could be used as a tool to study the role of sulfonates in biological systems.
Synthesis Methods
The synthesis of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate involves the reaction between 3,5-dimethylphenol and 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate as the product, which can be purified through recrystallization.
Scientific Research Applications
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has been widely used in scientific research as a reagent for organic synthesis and as a substrate for enzyme-catalyzed reactions. It has been used in the synthesis of various compounds such as sulfonamides, sulfones, and sulfonic acids. 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has also been used as a substrate for enzymes such as arylsulfatase and sulfotransferases.
properties
IUPAC Name |
(3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-11-6-12(2)8-14(7-11)22-23(18,19)17-10-15(20-4)13(3)9-16(17)21-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUHLCLLZHOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)
![N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2936695.png)
![N-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2936696.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2936700.png)
![N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide](/img/structure/B2936701.png)



![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)